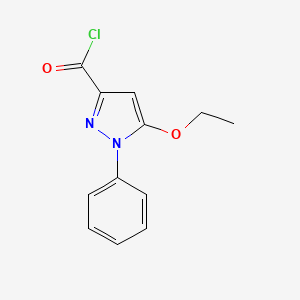
5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride typically involves the cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by chlorination of the resulting pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound often employ multicomponent reactions (MCRs) and one-pot processes to enhance efficiency and yield. These methods are designed to be scalable and environmentally friendly, utilizing green solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in π-π interactions with biological macromolecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-carbethoxypyrazolone: Similar in structure but with different functional groups.
3-ethoxycarbonyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate: A closely related compound with a 4-chlorobenzoate group.
Uniqueness
5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its ethoxy and carbonyl chloride groups make it a versatile intermediate for further chemical modifications .
Properties
CAS No. |
60872-21-1 |
|---|---|
Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
5-ethoxy-1-phenylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-11-8-10(12(13)16)14-15(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
OYFJHDNCUCYMOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NN1C2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















